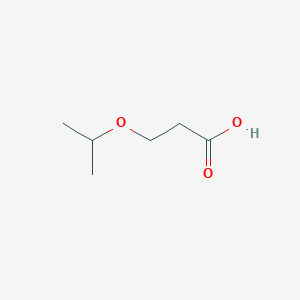

3-(Propan-2-yloxy)propanoic acid

Description

Overview of Propanoic Acid Derivatives in Contemporary Chemical Science

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid that serves as a fundamental building block in organic chemistry. wikipedia.orgcreative-proteomics.com It is a short-chain fatty acid comprising an ethane (B1197151) molecule attached to a carboxy group. nih.gov First described in 1844 by J. Gottlieb, propanoic acid and its derivatives are integral to numerous scientific and industrial applications. chemcess.com

In the realm of chemical synthesis, propanoic acid is a versatile intermediate. It readily undergoes reactions typical of carboxylic acids to form salts, amides, acid halides, and anhydrides. chemcess.com Its esters are particularly notable; methyl, ethyl, and propyl propionates are utilized as solvents for paints and resins, while various other esters are valued for their fruit-like aromas in the flavor and fragrance industries. wikipedia.orgchemcess.com Furthermore, propanoic acid is a precursor in the production of polymers like cellulose-acetate-propionate, a useful thermoplastic, and vinyl propionate (B1217596). wikipedia.org

Beyond industrial synthesis, propanoic acid derivatives play a crucial role in biochemistry. Propionyl-CoA, a coenzyme A ester of propionic acid, is a key intermediate in the metabolic breakdown of fatty acids with an odd number of carbon atoms and certain amino acids. wikipedia.orgdrugbank.com In microbial metabolism, particularly within the gut microbiome, propanoic acid is one of the primary short-chain fatty acids (SCFAs) produced through the fermentation of dietary fibers. creative-proteomics.com This metabolic activity is vital for maintaining gut health. creative-proteomics.com The study of these derivatives is also pertinent to medicinal chemistry, where they serve as scaffolds or intermediates in the synthesis of pharmaceuticals. wikipedia.orgchemcess.com

Significance of Ether-Substituted Propanoic Acids in Organic Synthesis Research

The introduction of an ether linkage into the propanoic acid structure, as seen in 3-(Propan-2-yloxy)propanoic acid, creates a class of compounds with distinct properties and applications in organic synthesis research. Ether-substituted propanoic acids are valuable building blocks and intermediates, contributing to the synthesis of more complex molecules.

The ether functional group is a key pharmacophore in many biologically active compounds due to its hydrophobicity, metabolic stability, and ability to improve cell membrane penetration. mdpi.com This makes ether-substituted propanoic acids and their derivatives attractive targets in drug discovery and medicinal chemistry. For instance, research into compounds like (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid, an acyclic nucleoside phosphonate (B1237965), has explored their potential as antiviral agents. nih.gov The synthesis of lipophilic prodrugs of such compounds, which can involve modifying both phosphonate and carboxylic acid moieties, aims to enhance bioavailability. nih.gov

Other examples highlight the diverse roles of this class of compounds. 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a metabolite of dietary polyphenols, has been studied for its effects on oxidative stress. nih.gov In organic synthesis, compounds like 3-(benzyloxy)propanoic acid serve as reagents for processes such as hydroxypropionyl alkylation. chemicalbook.com The synthesis of these ether-containing structures often employs methods like the Chan-Lam coupling, a copper-catalyzed reaction for forming carbon-oxygen bonds between arylboronic acids and nucleophiles, which is noted for its mild conditions. mdpi.com Furthermore, derivatives such as 3-aryl-3-(furan-2-yl)propanoic acids have been synthesized and investigated for their antimicrobial properties. nih.gov These examples underscore the importance of ether-substituted propanoic acids as versatile tools and target molecules in contemporary organic and medicinal chemistry research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propanoic acid |

| Propionic acid |

| 3-Isopropoxypropanoic acid |

| Methyl propionate |

| Ethyl propionate |

| Propyl propionate |

| Cellulose-acetate-propionate |

| Vinyl propionate |

| Propionyl-CoA |

| (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid |

| 3-(Benzyloxy)propanoic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNBASXKSCNLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567261 | |

| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41255-85-0 | |

| Record name | 3-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Propan 2 Yloxy Propanoic Acid and Analogous Structures

Conventional Organic Synthesis Routes to 3-(Propan-2-yloxy)propanoic Acid Scaffolds

Conventional synthetic strategies for constructing the this compound scaffold primarily involve the formation of the ether linkage and the carboxylic acid moiety through well-established organic reactions. These routes are often characterized by their reliability and the use of readily available starting materials.

Esterification and Hydrolysis Pathways for Propanoic Acid Derivatives

One of the most fundamental approaches to obtaining carboxylic acids is through the hydrolysis of their corresponding esters. In the context of this compound, a common strategy involves the initial synthesis of an ester derivative, such as methyl or ethyl 3-(propan-2-yloxy)propanoate, followed by hydrolysis to yield the final carboxylic acid.

A key reaction for the formation of the ether linkage in the precursor ester is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. For instance, isopropoxide can react with a 3-halopropanoate ester in an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The alkoxide is typically prepared by treating an alcohol with a strong base like sodium hydride. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to ensure the S(_N)2 mechanism is favored over elimination. wikipedia.orgmasterorganicchemistry.com

Another relevant pathway is the Michael addition (or conjugate addition) of isopropanol (B130326) to an α,β-unsaturated ester like methyl acrylate (B77674). This reaction is typically catalyzed by a base and results in the formation of the desired 3-isopropoxypropanoate ester.

Once the ester is synthesized, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification.

Fischer esterification , the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible process. britannica.com While primarily used to form esters, the reverse reaction (acid-catalyzed hydrolysis) can also be employed to obtain the carboxylic acid from its ester. britannica.com

Table 1: Examples of Esterification and Hydrolysis Pathways for Analogous Structures

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Sodium ethoxide | Chloroethane | Williamson Ether Synthesis | Diethyl ether | wikipedia.org |

| Salicylaldehyde | Chloroacetic acid | Williamson Ether Synthesis | (2-Formylphenoxy)acetic acid | wikipedia.org |

| Carboxylic acid | Alcohol | Fischer Esterification | Carboxylic ester | britannica.com |

Carbon-Carbon Bond Forming Reactions in Propanoic Acid Synthesis

Carbon-carbon bond formation is a cornerstone of organic synthesis, and several methods are applicable to the synthesis of propanoic acid derivatives. These reactions allow for the construction of the carbon skeleton of the molecule.

The Grignard reaction is a powerful tool for creating C-C bonds. A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. tamu.edu For the synthesis of carboxylic acids, a Grignard reagent can react with carbon dioxide in a carboxylation reaction to form a carboxylate salt, which is then protonated to yield the carboxylic acid. tamu.edulibretexts.orgmasterorganicchemistry.com For instance, an organomagnesium halide with the appropriate ether-containing alkyl chain could be carboxylated to produce a derivative of this compound. However, the presence of certain functional groups can be a limitation for this reaction. libretexts.org

The hydrolysis of nitriles provides another route to carboxylic acids. This method involves the conversion of an alkyl halide to a nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile group. This sequence extends the carbon chain by one carbon. libretexts.org A plausible route to a 3-alkoxypropanoic acid would involve the cyanation of a 2-alkoxyethyl halide followed by hydrolysis.

Table 2: Carbon-Carbon Bond Forming Reactions in Carboxylic Acid Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|---|

| Carboxylation of Grignard Reagent | Alkyl/Aryl Halide | Mg, then CO(_2) | Carboxylic Acid | libretexts.org |

Oxidation Reactions for Carboxylic Acid Formation

Oxidation reactions are among the most common methods for the synthesis of carboxylic acids. britannica.com These reactions typically involve the oxidation of primary alcohols or aldehydes.

The oxidation of primary alcohols to carboxylic acids can be achieved using a variety of strong oxidizing agents. britannica.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO(_4)), chromic acid (H(_2)CrO(_4)), and Jones reagent (CrO(_3) in sulfuric acid). britannica.comlibretexts.org A potential synthetic route to this compound could start with the oxidation of 3-(propan-2-yloxy)propan-1-ol.

Aldehydes are also readily oxidized to carboxylic acids, often under milder conditions than those required for alcohols. jove.com This can be advantageous when other sensitive functional groups are present in the molecule. Reagents like pyridinium chlorochromate (PCC) in combination with a co-oxidant, or even air in the presence of a suitable catalyst, can be used for this transformation. organic-chemistry.org

The oxidative cleavage of alkenes can also yield carboxylic acids. jove.com This can be accomplished using strong oxidizing agents like hot, basic potassium permanganate or through ozonolysis followed by an oxidative workup. jove.com

Table 3: Common Oxidizing Agents for Carboxylic Acid Synthesis

| Oxidizing Agent | Substrate | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO(_4)) | Primary Alcohol | Carboxylic Acid | britannica.com |

| Chromic Acid (H(_2)CrO(_4)) | Primary Alcohol | Carboxylic Acid | britannica.com |

| Jones Reagent (CrO(_3)/H(_2)SO(_4)) | Primary Alcohol | Carboxylic Acid | libretexts.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in many areas, including medicinal chemistry and materials science. Stereoselective methods allow for the controlled formation of a specific stereoisomer. For derivatives of this compound, chirality can be introduced at various positions, most commonly at the C2 position of the propanoic acid chain.

Chiral Auxiliaries and Catalysts in Stereoselective Alkylations

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. wikipedia.org

Oxazolidinones , popularized by David Evans, are a prominent class of chiral auxiliaries. wikipedia.org An N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the chiral carboxylic acid derivative. wikipedia.org

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When attached to a carboxylic acid to form an amide, it directs the alkylation of the α-carbon with high stereocontrol. wikipedia.org The auxiliary can then be cleaved to afford the chiral acid. wikipedia.org

More recently, the use of chiral lithium amides as "traceless" auxiliaries has been developed. nih.govacs.org These chiral bases form mixed aggregates with the substrate's enolate, creating a chiral environment that directs the approach of the electrophile, thus inducing enantioselectivity without the need for covalent attachment and removal of the auxiliary. acs.org

Table 4: Common Chiral Auxiliaries for Stereoselective Alkylation

| Chiral Auxiliary | Application | Key Feature | Reference |

|---|---|---|---|

| Oxazolidinones | Asymmetric aldol and alkylation reactions | Steric hindrance directs the approach of the electrophile | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide that directs alkylation | wikipedia.org |

Enantioselective Transformations Leading to Propanoic Acid Structures

Beyond the use of chiral auxiliaries, a variety of catalytic enantioselective transformations can be employed to synthesize chiral propanoic acid derivatives.

Transition metal catalysis plays a significant role in asymmetric synthesis. Chiral transition metal complexes can catalyze a wide range of reactions with high enantioselectivity. For instance, asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral cobalt or rhodium catalysts can produce chiral carboxylic acids with high enantiomeric excess. researchgate.net The combination of high-valent group 9 metals with chiral carboxylic acids as ligands has also emerged as a powerful system for enantioselective C-H functionalization. acs.org

Organocatalysis , the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. acs.orgresearchgate.net Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts can promote a variety of enantioselective reactions. acs.orgresearchgate.net For example, chiral phosphoric acids can catalyze asymmetric additions to α,β-unsaturated systems, which could be a key step in the synthesis of chiral propanoic acid derivatives. researchgate.net

The development of these stereoselective methods provides access to a wide range of optically active this compound derivatives and their analogs, enabling the exploration of their chiroptical properties and potential applications in stereospecific contexts.

Green Chemistry Approaches to the Synthesis of Propanoic Acid Precursors

The development of environmentally benign synthetic routes to valuable chemical compounds is a cornerstone of modern chemical research. In the context of this compound and its precursors, green chemistry principles offer a framework for minimizing waste, reducing energy consumption, and utilizing renewable resources. These approaches are critical in mitigating the environmental impact of chemical manufacturing processes.

Eco-Sustainable Synthetic Strategies

Eco-sustainable strategies for the synthesis of propanoic acid precursors focus on the use of non-toxic, renewable starting materials and catalysts, as well as the implementation of reaction conditions that are less hazardous to the environment. A key aspect of this is the replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Furthermore, the development of catalytic systems that are highly efficient and can be easily recovered and reused is a primary goal.

Research in this area often explores the use of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids. These solid catalysts, such as zeolites and functionalized resins, offer advantages in terms of separation, reusability, and reduced waste generation. The design of processes that operate at lower temperatures and pressures, thereby reducing energy consumption, is another important facet of eco-sustainable synthesis.

Biocatalytic and Chemo-Enzymatic Methods Utilizing Lipases for Propanoic Acid Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. Lipases, in particular, have demonstrated significant utility in the synthesis of various esters, including derivatives of propanoic acid. These enzymes operate under mild reaction conditions, exhibit high selectivity, and are biodegradable, making them an attractive alternative to conventional chemical catalysts.

Chemo-enzymatic methods combine the advantages of both chemical and enzymatic catalysis to create efficient and sustainable synthetic routes. In the context of propanoic acid derivatives, a lipase-catalyzed esterification or transesterification could be a key step in a multi-step synthesis. The high stereoselectivity of lipases is particularly valuable in producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical and fine chemical industries.

Recent research has focused on the immobilization of lipases on solid supports. This technique enhances the stability of the enzyme and facilitates its separation from the reaction mixture, allowing for its reuse over multiple reaction cycles. This not only improves the cost-effectiveness of the process but also minimizes waste. The global demand for cleaner manufacturing technologies and the management of hazardous chemicals continue to drive research into these biocatalytic and chemo-enzymatic approaches.

| Research Focus | Key Findings |

| Enzyme Selectivity | Reactions catalyzed by certain lipases have been shown to be more selective than many commercial lipases. |

| Immobilization | Immobilization of lipases on solid supports enhances enzyme stability and allows for repeated use. |

| Reaction Conditions | Biocatalytic reactions using lipases typically occur under mild temperature and pressure conditions. |

Chemical Reactivity and Derivatization Strategies for 3 Propan 2 Yloxy Propanoic Acid

Functional Group Interconversions on the Propanoic Acid Moiety

The carboxylic acid group is the most reactive site on 3-(Propan-2-yloxy)propanoic acid, readily undergoing transformations typical of short-chain carboxylic acids. noaa.govnih.gov These interconversions are fundamental in synthesizing various esters and alcohols, which can serve as intermediates for further derivatization.

Key interconversions include:

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst (like sulfuric acid) yields the corresponding esters. This common transformation is crucial for creating derivatives with altered solubility and reactivity. For instance, esterification with methanol (B129727) would produce methyl 3-(propan-2-yloxy)propanoate. nih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(propan-2-yloxy)propan-1-ol. Powerful reducing agents like lithium aluminium hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids directly. imperial.ac.uk

Conversion to Acyl Halides: For enhanced reactivity in subsequent nucleophilic acyl substitution reactions, the carboxylic acid can be converted to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. The resulting 3-(propan-2-yloxy)propanoyl chloride is a highly reactive intermediate.

Reactions Involving the Ether Linkage of this compound

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids. The most common method for cleaving aliphatic ethers is treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).

The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group (an alcohol). The halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. In the case of this compound, this would lead to the formation of an alkyl halide and an alcohol. The specific products would depend on whether the substitution occurs at the propyl or the isopropyl group.

Due to the stability of the ether bond, these reactions require high temperatures and concentrated acid, conditions that could potentially affect the carboxylic acid group as well. Therefore, selective cleavage of the ether without affecting the rest of the molecule is challenging and not a commonly employed derivatization strategy unless the destruction of the core structure is intended.

Formation of Complex Conjugates and Advanced Derivatives

The carboxylic acid function of this compound is an excellent handle for synthesizing more complex molecules, including amides, hydrazides, and various heterocyclic structures. hygeiajournal.com

Amides and hydrazides are important derivatives in medicinal chemistry and materials science. hygeiajournal.com They are typically synthesized from the carboxylic acid or its more reactive acyl chloride or ester forms.

Amidation: The reaction of this compound with a primary or secondary amine, often in the presence of a coupling agent (e.g., DCC, EDC) or after conversion to an acyl chloride, yields the corresponding amide. This reaction is a cornerstone for building larger molecular frameworks.

Hydrazide Formation: Hydrazides are synthesized by the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The ester, typically the methyl or ethyl ester, undergoes nucleophilic attack by hydrazine. nih.gov This reaction is often carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent like methanol or ethanol. nih.gov The resulting 3-(propan-2-yloxy)propanehydrazide is a valuable intermediate, particularly for the synthesis of hydrazones and various heterocyclic compounds. nih.govorgsyn.orgnih.gov

The propanoic acid chain and its derivatives can be utilized in intramolecular or intermolecular reactions to construct a variety of heterocyclic rings, which are core structures in many biologically active compounds.

The general strategy involves creating a derivative of this compound that contains a second reactive site, allowing for a subsequent cyclization reaction. For example, the hydrazide derivative can be condensed with various carbonyl compounds to form hydrazones, which can then be cyclized. nih.gov

Table of Mentioned Compounds

Elucidation of Reaction Mechanisms in Synthetic Pathways

There is a lack of published research detailing the elucidation of reaction mechanisms in synthetic pathways specifically involving 3-(propan-2-yloxy)propanoic acid. Mechanistic studies are crucial for understanding the step-by-step process of a chemical reaction, including the identification of intermediates, transition states, and the flow of electrons. For a compound like this compound, such studies could, for instance, investigate the role of the isopropyl ether group in directing or influencing the reactivity of the carboxylic acid moiety. However, no such specific studies have been found.

Theoretical and Experimental Studies of Reaction Kinetics

Similarly, there is a significant gap in the literature regarding theoretical and experimental studies of the reaction kinetics of this compound. Kinetic studies are fundamental to determining the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information is vital for optimizing reaction conditions and for designing efficient synthetic processes. Without experimental data or computational models for this specific compound, it is not possible to provide any kinetic parameters or to construct data tables related to its reaction rates.

Advanced Analytical and Spectroscopic Characterization of 3 Propan 2 Yloxy Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the definitive structural assignment of 3-(Propan-2-yloxy)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of its molecular structure.

In ¹H NMR spectroscopy of a related compound, propanoic acid, distinct signals corresponding to the different proton environments are observed. docbrown.info For this compound, one would expect to see signals for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, the methylene (B1212753) protons adjacent to the ether oxygen, and the methylene protons adjacent to the carboxyl group. The chemical shifts (δ), multiplicities (splitting patterns), and integration values of these signals provide a complete picture of the proton framework. For instance, the methyl protons would appear as a doublet, the methine proton as a multiplet (septet), and the methylene protons as triplets, all with specific chemical shifts indicative of their local electronic environment. docbrown.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon of the carboxylic acid group would appear at a significantly downfield chemical shift compared to the aliphatic carbons of the propyl and isopropyl groups.

A study on propionic acid, a structurally similar compound, using high-resolution NMR revealed distinct peaks that could be readily assigned to its constituent protons. researchgate.net Another analysis in D2O also showed clear spectral data for propionic acid. hmdb.ca

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | ~1.1-1.3 | Doublet | 6H |

| (CH₃)₂CH- | ~3.5-3.7 | Septet | 1H |

| -O-CH₂- | ~3.6-3.8 | Triplet | 2H |

| -CH₂-COOH | ~2.5-2.7 | Triplet | 2H |

| -COOH | ~10-12 | Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₂CH- | ~22-24 |

| (CH₃)₂CH- | ~68-70 |

| -O-CH₂- | ~65-67 |

| -CH₂-COOH | ~34-36 |

| -COOH | ~175-178 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., MALDI-MS, GC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, both Gas Chromatography-Mass Spectrometry (GC/MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be employed.

GC/MS is particularly well-suited for the analysis of volatile and thermally stable compounds like propanoic acid and its derivatives. creative-proteomics.comcreative-proteomics.com In a typical GC/MS analysis, the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is a common method used, which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. docbrown.info The resulting mass spectrum displays the molecular ion peak ([M]⁺), which confirms the molecular weight, and a series of fragment ion peaks that provide structural information. For this compound (molecular weight: 132.16 g/mol ), key fragments would likely arise from the cleavage of the ether bond and the loss of the carboxyl group. A predicted GC-MS spectrum for the non-derivatized form of the related propionic acid is available and serves as a useful reference. hmdb.ca

MALDI-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, though it can also be applied to smaller molecules. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix (often a cinnamic or benzoic acid derivative) that strongly absorbs laser energy. nih.govmdpi.com This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation, typically resulting in a prominent protonated molecule peak ([M+H]⁺). This technique is valuable for confirming the molecular weight of this compound with high accuracy.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | m/z (mass-to-charge ratio) | Significance |

|---|---|---|---|

| GC/MS (EI) | [C₆H₁₂O₃]⁺ (Molecular Ion) | 132 | Confirms Molecular Weight |

| GC/MS (EI) | [C₃H₇O]⁺ | 59 | Fragment from isopropyl group cleavage |

| GC/MS (EI) | [C₃H₅O₂]⁺ | 73 | Fragment from loss of isopropyl group |

| GC/MS (EI) | [COOH]⁺ | 45 | Carboxyl group fragment |

| MALDI-MS | [C₆H₁₂O₃ + H]⁺ | 133 | Protonated Molecular Ion |

| MALDI-MS | [C₆H₁₂O₃ + Na]⁺ | 155 | Sodium Adduct |

Chromatographic Separations in the Isolation and Purity Assessment of Propanoic Acid Derivatives

Chromatographic techniques are fundamental for the isolation and purity assessment of propanoic acid derivatives, including this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for these purposes. creative-proteomics.comcreative-proteomics.com

Gas chromatography is a highly effective method for separating volatile compounds. cerealsgrains.org The choice of the stationary phase in the GC column is critical for achieving good separation. For the analysis of free fatty acids like propanoic acid derivatives, specialized columns such as those with a bonded polyethylene (B3416737) glycol (wax-type) stationary phase are often employed to minimize peak tailing and ensure symmetrical peak shapes. researchgate.netnih.gov Temperature programming, where the column temperature is gradually increased during the analysis, allows for the efficient separation of compounds with a range of boiling points. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally unstable. creative-proteomics.com For propanoic acid derivatives, reverse-phase HPLC is a common mode of separation. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), the retention time of the compound can be controlled to achieve separation from impurities. sielc.com The use of a buffer in the mobile phase can also be important for controlling the ionization state of the carboxylic acid and achieving reproducible results. Chiral HPLC methods have also been developed for the separation of enantiomers of propanoic acid derivatives, which is crucial in pharmaceutical applications where stereoisomers may have different biological activities. tsijournals.com

The purity of this compound, as determined by these chromatographic methods, is a critical parameter for its use in further chemical synthesis or other applications. The presence of impurities can be identified as additional peaks in the chromatogram, and their levels can be quantified.

Computational Chemistry and Molecular Modeling Studies of 3 Propan 2 Yloxy Propanoic Acid

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of quantum computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For 3-(Propan-2-yloxy)propanoic acid, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Such studies on related propanoic acid derivatives have demonstrated the utility of DFT in understanding their fundamental physicochemical characteristics. dntb.gov.uaresearchgate.net

A typical DFT study on this compound would involve optimizing its geometry to find the lowest energy conformation. This process reveals the preferred spatial orientation of the isopropyl group relative to the propanoic acid backbone. Furthermore, DFT can elucidate the electronic structure by calculating the distribution of electron density, which is crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MESP) can be mapped to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For instance, in a study of other propanoic acid derivatives, DFT was used to identify the reactive sites and understand how substituents influence the electronic properties of the molecule. nih.govresearchgate.net Similar investigations on this compound would likely reveal a significant accumulation of negative charge around the carboxylic acid group, highlighting its acidic nature.

Table 1: Predicted Geometrical Parameters of this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (acid) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| C-C-C Bond Angle | ~112° |

| O=C-O Bond Angle | ~124° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups that would be determined through a specific DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For this compound, MD simulations can track the motions of each atom, providing a detailed understanding of its conformational flexibility and how it interacts with its environment, such as in a solvent.

MD simulations can reveal the various conformations that this compound can adopt in solution. This is particularly important for understanding the flexibility of the ether linkage and the rotational freedom of the isopropyl group. Studies on other carboxylic acids have shown that the conformation of the carboxyl group itself can be influenced by the surrounding solvent molecules. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a box of water molecules, for example, one can analyze the formation and lifetime of hydrogen bonds between the carboxylic acid group and water. This provides insight into its solubility and behavior in aqueous solutions. The dynamics of water molecules around the solute can also be investigated, as has been done for polymers with similar functional groups. acs.org A combined MD and electronic structure approach has been successful in modeling the vibrational spectra of strongly hydrogen-bonded carboxylic acids, a technique that could be applied here. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | Between the carboxylic acid group and solvent molecules (e.g., water) or other this compound molecules. | Influences solubility, boiling point, and self-assembly. |

| van der Waals Forces | Non-specific attractive or repulsive forces between all atoms. | Contributes to the overall conformational stability and packing in condensed phases. |

| Dipole-Dipole Interactions | Between the permanent dipoles of the ether and carboxylic acid functional groups. | Affects the orientation of molecules relative to each other. |

In Silico Screening and Molecular Docking for Binding Site Analysis in Chemical Systems

In silico screening and molecular docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein. youtube.com These methods are fundamental in drug discovery and materials science. nih.govnih.gov

Molecular docking involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. youtube.com If this compound were being investigated for a potential biological role, docking studies would be employed to predict its binding affinity and mode of interaction with a specific protein target. For example, studies on other propanoic acid derivatives have used molecular docking to predict their interaction with enzymes like cyclooxygenases (COX). dntb.gov.uaresearchgate.net In such a hypothetical study for this compound, the carboxylic acid group would likely be predicted to form key hydrogen bonds with amino acid residues in the active site of a target protein.

In silico screening takes this a step further by computationally testing a large library of compounds against a target. nih.gov While not directly applicable to a single compound, understanding the binding characteristics of this compound through docking provides a basis for comparing it to other potential ligands. The results of docking simulations are often presented as a scoring function, which estimates the binding energy of the ligand to the target.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Outcome | Implication |

| Binding Energy | Favorable negative value (e.g., -5 to -8 kcal/mol) | Suggests a stable interaction with the target. |

| Key Interacting Residues | e.g., Arginine, Serine, Tyrosine | Identifies the specific amino acids in the binding site that form hydrogen bonds or other interactions. |

| Binding Pose | The specific orientation of the ligand within the binding site. | Provides a 3D model of the ligand-protein complex. |

Note: This table represents a hypothetical outcome of a molecular docking study.

Prediction of Spectroscopic Parameters and Collision Cross Sections

Computational methods can also predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For instance, DFT calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to help assign the observed absorption bands to specific molecular motions.

Another important parameter that can be computationally predicted is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important identifier in ion mobility-mass spectrometry. libretexts.org Machine learning models and other theoretical methods are increasingly being used to predict CCS values for small molecules. nih.govnih.gov Predicting the CCS of the [M-H]⁻ or [M+H]⁺ ion of this compound would provide a valuable parameter for its identification in complex mixtures when analyzed by advanced mass spectrometry techniques. acs.orgyoutube.com

Table 4: Computationally Predictable Parameters for Spectroscopic and Ion Mobility Analysis of this compound

| Parameter | Computational Method | Application |

| Vibrational Frequencies (IR) | Density Functional Theory (DFT) | Aids in the interpretation of experimental infrared spectra. |

| NMR Chemical Shifts | Density Functional Theory (DFT) | Helps in assigning peaks in ¹H and ¹³C NMR spectra. |

| Collision Cross Section (CCS) | Trajectory Methods, Machine Learning | Provides a structural identifier for ion mobility-mass spectrometry analysis. |

Role of 3 Propan 2 Yloxy Propanoic Acid As a Chemical Building Block and in Material Science

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a carboxylic acid and an isopropyl ether group makes 3-(Propan-2-yloxy)propanoic acid a valuable precursor in the multi-step synthesis of more complex organic molecules, including those with significant biological or pharmaceutical relevance. While specific, large-scale industrial applications of this particular acid as a starting material are not extensively documented in publicly available research, its potential as a building block can be inferred from the well-established reactivity of its functional groups.

The carboxylic acid moiety can readily undergo a variety of chemical transformations. For instance, it can be converted into esters, amides, or acid halides, which are key intermediates in the formation of a diverse range of organic compounds. Research on related propanoic acid derivatives demonstrates their utility in constructing complex molecular frameworks. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized through the hydroarylation of the carbon-carbon double bond of corresponding propenoic acids. nih.govmdpi.comresearchgate.net This highlights the adaptability of the propanoic acid backbone in creating intricate structures.

Similarly, other studies have focused on the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. nih.gov These compounds are prepared through reactions involving acrylic acid derivatives, showcasing how the propanoic acid structure can be modified to create molecules with potential applications in medicinal chemistry. The synthesis of these complex molecules often involves multiple steps where the propanoic acid derivative serves as a key intermediate that is further elaborated.

The ether linkage in this compound provides a stable, yet potentially modifiable, part of the molecule. The isopropoxy group can influence the solubility and conformational properties of the final product, which is a critical consideration in drug design and material science.

Incorporation into Polymer Architectures and Material Development

The dual functionality of this compound also makes it an attractive candidate for the development of novel polymers and advanced materials. Its ability to be incorporated into polymer chains and to participate in the formation of specialized polymer structures opens up possibilities for creating materials with tailored properties.

Polymeric Materials Based on Propanoic Acid Units

Polymers derived from propanoic acid and its derivatives are of significant interest due to their potential biodegradability and biocompatibility. The carboxylic acid group of this compound can be utilized for polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides, respectively. While specific research detailing the synthesis of homopolymers or copolymers directly from this compound is limited in the available literature, the principles of polyesterification and polyamidation are well-established for similar carboxylic acids.

The resulting polymers would possess side chains containing the isopropoxy group, which could impart unique physical and chemical properties to the material, such as altered solubility, thermal stability, and mechanical strength. The development of polymers from renewable resources is a growing field, and propanoic acid derivatives, which can potentially be derived from biomass, are considered valuable monomers.

Molecularly Imprinted Polymers for Enantio-recognition

Molecular imprinting is a powerful technique used to create synthetic polymers with specific recognition sites for a target molecule. nih.govnih.gov These molecularly imprinted polymers (MIPs) can exhibit high selectivity and affinity, similar to natural antibodies, making them valuable in applications such as chiral separations, sensors, and drug delivery. nih.govnih.gov

The general principle of molecular imprinting involves the polymerization of functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and chemical functionality to the template.

While direct studies employing this compound as a functional monomer or template in MIPs are not prominently featured in existing research, its structural attributes make it a theoretically suitable candidate for such applications. The carboxylic acid group can interact with template molecules containing basic functionalities through hydrogen bonding or ionic interactions. This interaction is crucial for the formation of a stable pre-polymerization complex, which is a prerequisite for successful molecular imprinting.

For example, in the creation of MIPs for the chiral separation of drugs, a chiral molecule is used as the template. Functional monomers arrange themselves around the template, and upon polymerization, create chiral recognition sites. Propanoic acid derivatives have been explored in this context. For instance, MIPs have been prepared for the resolution of phenylpropanolamine using methacrylic acid as the functional monomer, which shares the carboxylic acid functionality with this compound. nih.gov The choice of functional monomer is critical for the selectivity of the MIP. nih.govresearchgate.net

Q & A

Q. Advanced: What mechanistic studies clarify nucleophilic substitution pathways?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the ether group) tracks substitution sites. Kinetic studies under pseudo-first-order conditions determine rate laws. Computational modeling (e.g., Gaussian) identifies transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.